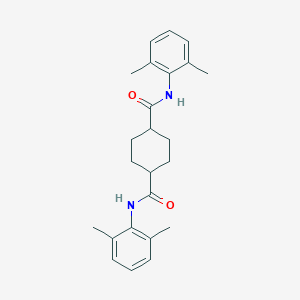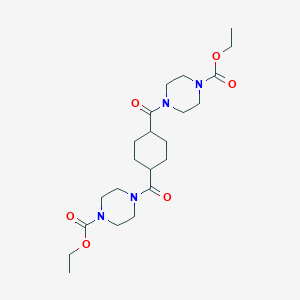
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPEP and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves the modulation of mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor. This leads to increased signaling through the receptor, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium in lab experiments is its potency and selectivity as a positive allosteric modulator of mGluR5. This allows for precise modulation of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This can lead to improved treatments for neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the mechanisms underlying cognitive function and memory.
合成法
The synthesis method of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves a multi-step process. The first step involves the reaction of 3-bromopyridine with benzyl cyanide in the presence of a palladium catalyst to form 3-bromo-1-phenylpropanenitrile. The second step involves the reaction of 3-bromo-1-phenylpropanenitrile with ethyl oxalate in the presence of sodium ethoxide to form this compound.
科学的研究の応用
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of mGluR5, which can lead to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C13H11BrNO+ |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11BrNO/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11/h1-9H,10H2/q+1 |
InChIキー |
AKUKOWPMKWTBQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)
![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)